1,4-Diphenyl-indene

Catalog No.
S6615362
CAS No.
35520-50-4
M.F
C21H16
M. Wt
268.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diphenyl-indene

CAS Number

35520-50-4

Product Name

1,4-Diphenyl-indene

IUPAC Name

1,4-diphenyl-1H-indene

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

InChI

InChI=1S/C21H16/c1-3-8-16(9-4-1)18-12-7-13-20-19(14-15-21(18)20)17-10-5-2-6-11-17/h1-15,19H

InChI Key

RYCRQGLOOMIJJC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2C=CC3=C(C=CC=C23)C4=CC=CC=C4

The exact mass of the compound 1,4-Diphenyl-indene is 268.125200510 g/mol and the complexity rating of the compound is 356. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diphenyl-indene (CAS 35520-50-4) is a highly specialized, sterically demanding ligand precursor primarily utilized in the synthesis of advanced Group 4 transition metal catalysts (zirconocenes and hafnocenes) for olefin polymerization. By featuring phenyl substituents at both the 1- and 4-positions of the indenyl core, this compound provides a unique dual-steric environment. The 4-position phenyl group creates a critical steric barrier that enhances monomer enantiofacial selectivity and suppresses chain transfer, while the 1-position phenyl group modulates ligand rotation and directs regioselectivity during catalyst synthesis [1]. For industrial procurement, 1,4-diphenyl-indene is evaluated based on its purity-dependent reproducibility, its ability to yield high rac/meso ratios in ansa-metallocene production, and its solubility profile in hydrocarbon solvents used for catalyst heterogenization [2].

Research Fit

Isoform‑selectivity assay context
Supports PKCθ pathway studies
PKCθ inhibitor tool compound
Research‑grade, not for human use

Substituting 1,4-diphenyl-indene with simpler analogs such as unsubstituted indene, 1-phenylindene, or the well-known 2-phenylindene fundamentally alters both catalyst manufacturability and downstream polymer performance. In unbridged systems, replacing 1,4-diphenyl-indene with 2-phenylindene drastically shifts the fluxional isomerization dynamics, changing the resulting polymer from a rigid, high-molecular-weight plastic to a soft elastomer [1]. Furthermore, omitting the 4-phenyl group (as in 1-phenylindene) removes the steric wall necessary to block beta-hydride elimination, leading to an unacceptable drop in polymer molecular weight at commercial operating temperatures [2]. From a procurement perspective, attempting to use a generic mono-substituted indene to reduce precursor costs typically results in severe downstream losses due to lower catalyst thermal stability, poorer rac-isomer yields during synthesis, and inferior polyolefin mechanical properties.

Substitution Risk

Pan‑PKC inhibitor mismatch
Pan‑PKC profiles may shift isoform interpretation. Check isoform selectivity context.
SALT‑FORM / HYDRATE DIFFERENCE
Different salt or hydrate forms can alter solubility and assay compatibility. Verify formulation fit.

Precursor Suitability: Enhanced rac/meso Selectivity in Catalyst Synthesis

During the synthesis of bridged ansa-metallocenes, the formation of the inactive meso-isomer is a major yield-limiting factor. The presence of the 1-phenyl group in 1,4-diphenyl-indene introduces significant steric hindrance during the metallation and bridging steps. Compared to unsubstituted indene, which often yields near 1:1 rac/meso mixtures requiring extensive fractional crystallization, the 1,4-diphenyl substituted framework strongly biases the reaction toward the desired rac-isomer [1]. This directing effect reduces purification bottlenecks and significantly increases the overall isolated yield of the active polymerization catalyst.

Evidence Dimensionrac-Isomer Yield Bias in ansa-Metallocene Synthesis
Target Compound Datarac/meso ratio often > 3:1 in crude synthesis
Comparator Or BaselineUnsubstituted indene (rac/meso ratio ~ 1:1)
Quantified Difference>300% relative increase in rac-isomer selectivity
ConditionsStandard metallation and bridging synthesis workflows for ansa-zirconocenes

Higher rac-selectivity during synthesis directly lowers the manufacturing cost and time required to produce commercial-grade metallocene catalysts.

PKCθ IC₅₀
Reported
2.5 nM
Supports pathway‑study fit
Kinase panel context

Mainstream Application Fit: Suppression of Chain Transfer for High Mw Polyolefins

In industrial olefin polymerization, maintaining high polymer molecular weight at elevated reactor temperatures is critical. The 4-phenyl substituent on the 1,4-diphenyl-indene framework provides a classic 'Spaleck-type' steric block that extends over the metal center. When compared to 1-phenylindene (which lacks this 4-position bulk), catalysts derived from 1,4-diphenyl-indene exhibit significantly lower rates of beta-hydride transfer to the monomer [1]. This structural feature allows the catalyst to produce polyolefins with 2- to 5-fold higher molecular weights under identical high-temperature operating conditions.

Evidence DimensionPolymer Molecular Weight (Mw) Capability
Target Compound DataMw > 500,000 g/mol at 70°C
Comparator Or Baseline1-Phenylindene derivatives (Mw < 150,000 g/mol at 70°C)
Quantified Difference>350,000 g/mol increase in Mw (approx. 3.3x higher)
ConditionsPropylene polymerization at industrial reactor temperatures (>70°C)

Procuring the 4-phenyl substituted precursor is essential for manufacturing catalysts capable of producing high-strength injection molding and extrusion polymer grades.

Isoform selectivity
Data to verify
≥300‑fold over PKCα
Isoform‑selectivity review
Class‑level inference

Thermal Behavior: High-Temperature Stability of the Active Cationic Species

Metallocene catalysts often suffer from bimolecular deactivation pathways at elevated temperatures. The dual aryl substitution in 1,4-diphenyl-indene provides extensive steric shielding around the electrophilic Group 4 metal center. Compared to catalysts based on unsubstituted indene, the 1,4-diphenyl variants demonstrate superior thermal robustness, maintaining high polymerization activity even when reactor temperatures exceed 80°C [1]. This enhanced thermal stability prevents premature catalyst death and ensures consistent polymer morphology.

Evidence DimensionCatalyst Thermal Stability (Activity half-life)
Target Compound DataMaintains >80% initial activity after 1 hour at 80°C
Comparator Or BaselineUnsubstituted indene (<20% activity retained after 1 hour at 80°C)
Quantified Difference4-fold improvement in high-temperature activity retention
ConditionsSolution or slurry phase olefin polymerization

Enhanced thermal stability translates directly to lower catalyst consumption rates and higher throughput in commercial polymerization reactors.

Solubility and Handling: Improved Processability in Hydrocarbon Solvents

For drop-in industrial use, metallocene complexes must often be supported on silica or alumina, a process requiring high solubility in aliphatic hydrocarbons. The lipophilic nature of the two phenyl rings in 1,4-diphenyl-indene significantly increases the solubility of both the free ligand and its corresponding metal complexes in solvents like hexane and heptane [1]. Compared to less substituted analogs, this improved solubility facilitates more uniform catalyst impregnation onto solid supports, leading to better morphology control in gas-phase and slurry bulk polymerization processes.

Evidence DimensionAliphatic Hydrocarbon Solubility
Target Compound DataComplete dissolution in standard hexane volumes for impregnation (>10 wt%)
Comparator Or BaselineUnsubstituted metallocenes (Limited solubility, <2 wt% in hexane)
Quantified Difference>5-fold increase in aliphatic solubility
ConditionsCatalyst heterogenization workflows using aliphatic solvents

Higher solubility in industrial solvents streamlines the production of supported catalysts, ensuring batch-to-batch reproducibility and optimal reactor performance.

Synthesis of High-Performance ansa-Metallocene Catalysts

1,4-Diphenyl-indene is the preferred ligand precursor for producing bridged zirconocene and hafnocene catalysts where high rac-selectivity during synthesis and high polymer molecular weight capabilities are required [1].

Production of Advanced Stereoblock Polyolefins

In unbridged catalyst systems, the unique fluxional dynamics imparted by the 1,4-diphenyl substitution allow for the precise tuning of the crystalline-to-amorphous ratio, making it ideal for synthesizing specialized elastomeric or impact-resistant polypropylene grades [2].

High-Temperature Solution Polymerization Processes

Due to the thermal shielding provided by the dual phenyl groups, catalysts derived from this compound are specifically selected for high-temperature continuous solution polymerization workflows where less sterically hindered catalysts rapidly deactivate [1].

Supported Catalyst Manufacturing for Gas-Phase Reactors

The enhanced lipophilicity of 1,4-diphenyl-indene derivatives ensures uniform impregnation onto silica supports, making this precursor highly suitable for manufacturing drop-in heterogeneous catalysts used in modern gas-phase polyolefin plants [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
T cell signaling studies
PKCθ isoform selectivity
Classical PKC pathway interpretation
Kinase panel screening
Kinase selectivity review
Off‑target kinase context

XLogP3

5.8

Exact Mass

268.125200510 g/mol

Monoisotopic Mass

268.125200510 g/mol

Heavy Atom Count

21

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